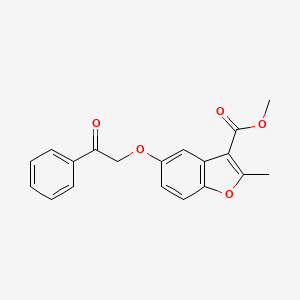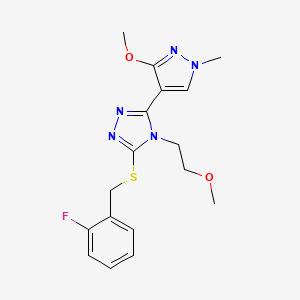![molecular formula C20H21N3O2S B2419970 2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1115871-44-7](/img/structure/B2419970.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3-methylphenylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide would depend on its specific biological target. Generally, compounds with a thiazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The benzamide moiety can enhance binding affinity to certain proteins, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-methyl-1,3-thiazol-4-yl)-N-(3-methylphenyl)benzamide: Similar structure with a methyl group instead of an ethyl group on the thiazole ring.
4-(2-ethyl-1,3-thiazol-4-yl)-N-(4-methylphenyl)benzamide: Similar structure with a methyl group on the para position of the benzene ring.
Uniqueness
2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is unique due to the specific positioning of the ethyl group on the thiazole ring and the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)25-13-19(24)21-12-14-8-10-15(26-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIMQMPTEIFAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1-Dimethyl-N4-{3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}benzene-1,4-diamine](/img/structure/B2419891.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2419892.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2419896.png)



![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2419907.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2419908.png)
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2419910.png)
